Malathion-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

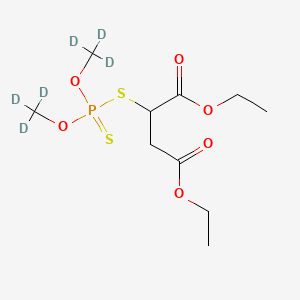

diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSJBGJIGXNWCI-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SC(CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601339971 | |

| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189877-72-2 | |

| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Malathion-d6: A Comprehensive Technical Guide for Analytical Excellence

This guide provides an in-depth exploration of Malathion-d6, a deuterated analog of the organophosphate insecticide Malathion. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical properties of this compound and its critical role as an internal standard in modern analytical chemistry. We will delve into the causality behind its application, particularly in isotope dilution mass spectrometry, and provide field-proven insights to ensure analytical accuracy and reliability.

The Imperative for Precision: Introducing this compound

In the realm of quantitative analysis, particularly for trace-level detection of pesticides in complex matrices such as food, water, and biological samples, precision and accuracy are paramount.[1][2] Malathion, a widely used organophosphate insecticide, is of significant interest to regulatory bodies and researchers due to its potential environmental and health impacts.[1] Accurate quantification of Malathion residues is therefore essential for ensuring food safety, monitoring environmental contamination, and conducting toxicological studies.[1]

This compound emerges as an indispensable tool in this pursuit. As a deuterated analog of Malathion, it serves as an ideal internal standard for analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its utility stems from the principles of isotope dilution mass spectrometry (IDMS), a powerful technique for achieving the highest level of accuracy in quantitative analysis.[3]

Core Chemical and Physical Properties

This compound is structurally identical to Malathion, with the exception of six hydrogen atoms in the two methoxy groups being replaced by deuterium atoms.[2] This isotopic substitution results in a mass shift that is readily distinguishable by a mass spectrometer, without significantly altering its chemical and physical behavior.[4]

| Property | Value | Source(s) |

| Chemical Name | 1,4-diethyl 2-[[di(methoxy-d3)phosphinothioyl]thio]butanedioate | [2] |

| Synonyms | Malathion (dimethyl-d6), Carbofos-d6, Mercaptothion-d6 | [5][6] |

| CAS Number | 1189877-72-2 | [2] |

| Molecular Formula | C₁₀H₁₃D₆O₆PS₂ | [2] |

| Molecular Weight | 336.4 g/mol | [2][7] |

| Appearance | Clear Colorless Oil | [8] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | [2] |

| Solubility | Chloroform: Slightly soluble, Methanol: Slightly soluble, Water: Very slightly soluble | [2] |

The Scientific Rationale: Why Deuterated Internal Standards Reign Supreme

The use of a deuterated internal standard like this compound is a cornerstone of robust analytical methodology.[1][9] An ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection.[1] Deuterated standards come remarkably close to this ideal due to their near-identical physicochemical properties to the unlabeled analyte.[1][3]

The core advantages of employing this compound are:

-

Correction for Matrix Effects : Complex biological and environmental samples contain numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][4] Since this compound co-elutes with Malathion and has the same ionization efficiency, it experiences the same matrix effects, allowing for a reliable correction of the analyte signal.[9]

-

Compensation for Sample Preparation Variability : The multi-step process of sample preparation, including extraction and cleanup, can lead to analyte loss. By adding a known amount of this compound at the beginning of this process, any losses of the native Malathion will be mirrored by proportional losses of the deuterated standard.[1] This ensures that the ratio of the analyte to the internal standard remains constant, leading to an accurate final concentration calculation.

-

Mitigation of Instrumental Fluctuations : Variations in instrument performance, such as injection volume and detector response, can introduce errors. This compound normalizes these variations, as both the analyte and the standard are affected equally.[1]

Caption: Workflow of Isotope Dilution Mass Spectrometry using this compound.

Synthesis of this compound

The synthesis of this compound involves the incorporation of deuterium into the Malathion structure. A common approach utilizes deuterated methanol (Methanol-D4) as a key reagent.[10] The general synthetic pathway involves the reaction of phosphorus pentasulfide with Methanol-D4 to produce a deuterated intermediate, which is then reacted with diethyl maleate to form this compound.[10][11] The final product is purified and its isotopic and chemical purity are confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.[10]

Experimental Protocol: Quantification of Malathion in Agricultural Produce using QuEChERS and LC-MS/MS

This protocol outlines a validated and robust method for the determination of Malathion residues in a representative agricultural matrix, such as apples, using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample preparation due to its efficiency and broad applicability.[12][13]

1. Materials and Reagents:

-

Malathion analytical standard

-

This compound internal standard solution (in a solvent like acetonitrile)

-

Acetonitrile (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for samples with high pigment content)

-

Formic acid

-

Deionized water

2. Standard Preparation:

-

Prepare a stock solution of Malathion in acetonitrile.

-

Create a series of working standard solutions by serially diluting the stock solution.

-

Spike each working standard and a blank with a constant, known concentration of the this compound internal standard solution.

3. Sample Preparation (QuEChERS):

-

Homogenization: Homogenize a representative portion of the agricultural sample (e.g., 15 g of apple).

-

Extraction:

-

Place 15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of acetonitrile.

-

Spike with a known amount of the this compound internal standard solution.

-

Add the extraction salts (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and anhydrous magnesium sulfate.

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and dilute it with the initial mobile phase for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate for analytical LC columns.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Malathion: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation (e.g., m/z 331 -> 127 and 331 -> 99).[14]

-

This compound: Monitor the corresponding transitions, taking into account the mass shift due to deuteration (e.g., m/z 337 -> 133).

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the Malathion peak area to the this compound peak area against the concentration of the Malathion standards.

-

Determine the concentration of Malathion in the samples by applying the peak area ratio to the calibration curve.

Caption: QuEChERS sample preparation workflow for Malathion analysis.

Safety and Handling

This compound, similar to its non-deuterated counterpart, is an organophosphate compound and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause an allergic skin reaction.[15] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[14][15] Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Conclusion

This compound is a powerful and essential tool for any laboratory conducting quantitative analysis of Malathion. Its use as a deuterated internal standard within an isotope dilution mass spectrometry framework provides an unparalleled level of accuracy and precision. By compensating for matrix effects, sample preparation variability, and instrumental fluctuations, this compound ensures the generation of reliable and defensible data. This technical guide has provided a comprehensive overview of its chemical properties, the scientific principles underpinning its application, and a practical experimental protocol. The adoption of such robust analytical methodologies is critical for advancing research and ensuring public and environmental safety.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. A professional platform for knowledge sharing in the field of in vitro diagnostics. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]

-

Development of Methods for the Synthesis of Malathion-D 6 , Chlorophos-D 6 , and Dichlorophos-D 6 for Use as Internal Standards in the Analysis of Medicinal Plant Raw Materials and Herbal Medicinal Products. Regulatory Research and Medicine Evaluation. [Link]

-

Development of Methods for the Synthesis of this compound, Chlorophos-D6, and Dichlorophos-D6 for Use as Internal Standards in the Analysis of Medicinal Plant Raw Materials and Herbal Medicinal Products. Semantic Scholar. [Link]

-

QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed. [Link]

-

CAS No : 1189877-72-2 | Chemical Name : Malathion D6 | Pharmaffiliates. Pharmaffiliates. [Link]

-

Diethyl 2-((bis((2H3)methyloxy)phosphorothioyl)sulfanyl)succinate. PubChem. [Link]

-

This compound | 1189877-72-2. Coompo. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. researchgate.net [researchgate.net]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texilajournal.com [texilajournal.com]

- 10. Development of Methods for the Synthesis of Malathion-D 6 , Chlorophos-D 6 , and Dichlorophos-D 6 for Use as Internal Standards in the Analysis of Medicinal Plant Raw Materials and Herbal Medicinal Products | Krylov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 11. Development of Methods for the Synthesis of this compound, Chlorophos-D6, and Dichlorophos-D6 for Use as Internal Standards in the Analysis of Medicinal Plant Raw Materials and Herbal Medicinal Products | Semantic Scholar [semanticscholar.org]

- 12. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 13. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. US4367180A - Process for the preparation of malathion - Google Patents [patents.google.com]

A Guide to the Synthesis and Isotopic Labeling of Malathion-d6 for Analytical Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Malathion-d6, a deuterated analog of the organophosphate pesticide Malathion. Designed for researchers and analytical scientists, this document details the chemical rationale and step-by-step protocols for producing high-purity this compound for use as an internal standard in mass spectrometry-based quantification methods. We will explore the synthesis of the key deuterated intermediate, O,O-di(methyl-d3) phosphorodithioic acid, its subsequent conjugation with diethyl maleate, and the rigorous analytical techniques required to validate the final product's identity, purity, and isotopic enrichment.

Introduction: The Rationale for Deuterated Malathion

Malathion is a widely used organophosphate insecticide in agriculture and public health for controlling a variety of insects.[1][2] Its mechanism of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is critical for nerve impulse transmission.[3][4] Due to its widespread use, regulatory bodies and researchers require highly accurate and sensitive methods to quantify its residues in complex matrices such as food, water, and biological samples.[3][5]

Stable isotope dilution analysis using gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS) is the gold standard for such quantification.[6][7] This technique relies on the use of an isotopically labeled internal standard, which is chemically identical to the analyte but has a different mass. This compound, in which the six hydrogen atoms of the two methoxy groups are replaced with deuterium, is an ideal internal standard for this purpose.[3][4]

The Core Advantages of Using this compound:

-

Co-elution: this compound has virtually identical chromatographic behavior to native Malathion, ensuring they elute at the same time.[3]

-

Matrix Effect Compensation: It experiences the same matrix-induced ionization suppression or enhancement in the mass spectrometer source as the analyte, allowing for accurate correction.[3]

-

Recovery Correction: By spiking the sample with a known amount of this compound at the beginning of the workflow, any loss of analyte during sample extraction and preparation can be precisely quantified and corrected for.[3]

This guide provides the necessary technical details to synthesize and validate this compound, ensuring a reliable supply of this critical analytical standard.

Synthetic Strategy for this compound

The synthesis of this compound is a two-step process that hinges on the initial preparation of a deuterated phosphorus-containing nucleophile, followed by its addition to an electrophilic acceptor. The overall reaction involves the Michael addition of O,O-di(methyl-d3) phosphorodithioic acid to the carbon-carbon double bond of diethyl maleate.

Synthesis of Key Precursor: O,O-di(methyl-d3) phosphorodithioic acid

The introduction of deuterium into the final molecule is achieved at this initial stage. The process involves the reaction of phosphorus pentasulfide (P₂S₅) with deuterated methanol (Methanol-d4, CD₃OD).[8][9]

Chemical Rationale: Methanol-d4 serves as the sole source for the six deuterium atoms required for the "d6" designation. Phosphorus pentasulfide provides the central phosphorus atom and the two sulfur atoms. The reaction is typically performed in a non-polar solvent like toluene, which serves two primary functions: it acts as a diluent to help control the reaction temperature and it stabilizes the resulting dithiophosphoric acid product.[10] The reaction temperature is a critical parameter; it must be high enough (typically 60-75°C) to proceed at a practical rate but controlled to prevent the formation of unwanted by-products.[10]

Sources

- 1. Malathion | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. Buy this compound (EVT-1440246) | 1189877-72-2 [evitachem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Development of Methods for the Synthesis of Malathion-D 6 , Chlorophos-D 6 , and Dichlorophos-D 6 for Use as Internal Standards in the Analysis of Medicinal Plant Raw Materials and Herbal Medicinal Products | Krylov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 7. Development of Methods for the Synthesis of this compound, Chlorophos-D6, and Dichlorophos-D6 for Use as Internal Standards in the Analysis of Medicinal Plant Raw Materials and Herbal Medicinal Products | Semantic Scholar [semanticscholar.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

- 10. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Malathion-d6 as an Acetylcholinesterase Inhibitor

This guide provides a comprehensive technical overview of the mechanism of action of malathion-d6, a deuterated analog of the organophosphate insecticide malathion. While malathion itself is a weak acetylcholinesterase inhibitor, its toxicity is primarily mediated through its metabolic bioactivation to malaoxon-d6. This document will detail the metabolic pathways, the molecular mechanism of enzyme inhibition, quantitative kinetic parameters, and a standard experimental protocol for assessing acetylcholinesterase inhibition. It is intended for researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development. While the core mechanistic data presented here are based on studies of malathion, they are directly applicable to this compound, as the deuterium labeling serves primarily as a tool for analytical quantification, with the fundamental biochemical interactions remaining the same.[1]

Introduction: this compound and its Significance

This compound is a deuterated form of malathion, an organophosphate pesticide widely used in agriculture and public health for the control of insects.[2][3] The incorporation of deuterium atoms into the molecule makes this compound a valuable internal standard for analytical studies, such as mass spectrometry, allowing for precise quantification of malathion residues in environmental and biological samples.[1] From a toxicological perspective, the mechanism of action of this compound is considered identical to that of malathion. The primary toxic effect of malathion is not due to the parent compound itself, but rather its metabolic conversion to the highly toxic metabolite, malaoxon.[2][3][4][5][6] This bioactivation is a critical step in its mechanism of action as an acetylcholinesterase inhibitor.

Metabolic Pathways: Bioactivation and Detoxification

The toxicity of this compound is a result of a delicate balance between two competing metabolic pathways: bioactivation to its toxic oxon form and detoxification through hydrolysis.

Bioactivation to Malaoxon-d6

The conversion of this compound to its active, toxic metabolite, malaoxon-d6, is an oxidative desulfuration reaction.[5][7] This process is catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver.[4][8][9] The sulfur atom in the P=S bond of this compound is replaced by an oxygen atom, forming a P=O bond in malaoxon-d6.[5] This seemingly minor chemical change dramatically increases the electrophilicity of the phosphorus atom, rendering malaoxon-d6 a much more potent inhibitor of acetylcholinesterase.[2][3] Studies have identified CYP1A2 and CYP2B6 as key isoforms involved in this bioactivation at low malathion concentrations, with CYP3A4 playing a role at higher concentrations.[4]

Detoxification Pathways

Mammals, including humans, possess efficient detoxification pathways that can hydrolyze malathion and malaoxon, rendering them less toxic.[10][11] This is the primary reason for the relatively low toxicity of malathion in mammals compared to insects.[12] The key enzymes in this process are carboxylesterases, which are abundant in the liver and other tissues.[10][11][13] These enzymes hydrolyze the carboxyl ester linkages in malathion and malaoxon, producing malathion mono- and dicarboxylic acids.[6][8][14] These acidic metabolites are poor inhibitors of acetylcholinesterase and are more readily excreted from the body.[11][12] The rapid detoxification of malathion by carboxylesterases in mammals is a critical factor in its selective toxicity towards insects, which have lower carboxylesterase activity.[15]

Caption: Metabolic fate of this compound, showing the competing pathways of bioactivation and detoxification.

Molecular Mechanism of Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphates like malaoxon-d6 is the inhibition of acetylcholinesterase (AChE).[16][17][18] AChE is a crucial enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[18][19][20] This termination of the nerve signal is essential for proper nerve function.

Inhibition of AChE by malaoxon-d6 is an irreversible process that occurs in two steps:

-

Reversible Binding: Initially, malaoxon-d6 reversibly binds to the active site of AChE.

-

Irreversible Phosphorylation: The phosphate group of malaoxon-d6 then forms a stable covalent bond with a serine hydroxyl group within the active site of the enzyme.[2][3][17] This phosphorylation effectively renders the enzyme non-functional, as it can no longer bind to and hydrolyze acetylcholine.

The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in a state of cholinergic crisis.[16][18] This overstimulation of the nervous system manifests as a range of symptoms, including muscle twitching, paralysis, and in severe cases, respiratory failure and death.[3][16][18]

Caption: The two-step mechanism of irreversible inhibition of Acetylcholinesterase (AChE) by Malaoxon-d6.

Quantitative Analysis of Acetylcholinesterase Inhibition

The inhibitory potency of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

| Compound | IC50 Value (M) | Potency vs. Malathion |

| Malathion | (3.7 ± 0.2) x 10⁻⁴[21][22] | 1x |

| Malaoxon | (2.4 ± 0.3) x 10⁻⁶[21][22] | ~154x greater |

| Isomalathion | (3.2 ± 0.3) x 10⁻⁶[21][22] | ~116x greater |

Data is for bovine erythrocyte acetylcholinesterase.

As the table clearly demonstrates, malaoxon is significantly more potent as an acetylcholinesterase inhibitor than its parent compound, malathion. Isomalathion, an impurity that can form during the storage of malathion, is also a potent inhibitor.[21][23]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol outlines a standard, reliable method for determining the in vitro inhibition of acetylcholinesterase, suitable for assessing the inhibitory potential of compounds like malaoxon-d6.[19][20][24]

Principle

This assay is based on the Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[20][24] The rate of color development is proportional to the AChE activity.

Materials and Reagents

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Test compound (e.g., malaoxon-d6) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., physostigmine or phospholine)[19]

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and a series of dilutions in phosphate buffer.

-

Prepare working solutions of ATCI and DTNB in phosphate buffer. Keep these solutions protected from light.

-

Prepare a working solution of acetylcholinesterase in phosphate buffer. The final concentration should be optimized for the assay.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add buffer only.

-

Control wells (100% activity): Add buffer and AChE solution.

-

Test wells: Add buffer, AChE solution, and the desired concentration of the test compound.

-

Positive control wells: Add buffer, AChE solution, and the positive control inhibitor.

-

-

Pre-incubation:

-

Add the appropriate volumes of buffer, AChE solution, and test compound/control to the wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[19]

-

-

Reaction Initiation:

-

To initiate the enzymatic reaction, add the ATCI and DTNB solutions to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).[19]

-

Data Analysis

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Caption: The experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Conclusion

The mechanism of action of this compound as an acetylcholinesterase inhibitor is a multi-step process that is critically dependent on its metabolic bioactivation to malaoxon-d6. This active metabolite is a potent, irreversible inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neurotoxicity. The balance between the bioactivation pathway catalyzed by cytochrome P450 enzymes and the detoxification pathway mediated by carboxylesterases is a key determinant of the overall toxicity of this compound. Understanding these intricate mechanisms is essential for the risk assessment of this widely used pesticide and for the development of potential therapeutic interventions in cases of poisoning. The in vitro acetylcholinesterase inhibition assay described provides a robust and reliable method for quantifying the inhibitory potential of this compound and its metabolites.

References

-

Buratti, F. M., Volpe, M. T., Meneguz, A., Vittozzi, L., & Testai, E. (2005). Malathion bioactivation in the human liver: the contribution of different cytochrome p450 isoforms. Drug Metabolism and Disposition, 33(3), 295–302. [Link]

-

Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15133. [Link]

-

Taylor & Francis. (n.d.). Malaoxon – Knowledge and References. [Link]

-

Wikipedia. (2024). Acetylcholinesterase inhibitor. [Link]

-

Hays, S. M., Aylward, L. L., LaKind, J. S., Bartels, M. J., Barton, H. A., Boogaard, P. J., ... & Nong, A. (2008). Toxicokinetic model of malathion and its metabolites as a tool to assess human exposure and risk through measurements of urinary biomarkers. Toxicological Sciences, 103(2), 226-238. [Link]

-

Buratti, F. M., & Testai, E. (2005). Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides. Journal of biochemical and molecular toxicology, 19(6), 406–414. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Malathion. [Link]

-

JoVE. (2023). Anticholinesterase Agents: Poisoning and Treatment. [Link]

-

Maxwell, D. M. (1992). Acetylcholinesterase inhibition: does it explain the toxicity of organophosphorus compounds?. Army Science Conference Proceedings. [Link]

-

Radić, Z., Bralić, M., & Pehnec, G. (2011). Inhibition of AChE by malathion and some structurally similar compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 683-690. [Link]

-

Locke, J. C., & Mumtaz, M. M. (2017). Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans. PloS one, 12(6), e0179333. [Link]

-

Du, Y., Li, Y., & Miller, G. W. (2014). Acetylcholinesterase inhibition assays for high-throughput screening. Methods in molecular biology (Clifton, N.J.), 1149, 359–368. [Link]

-

Richards, J. R., & Ko, J. K. (2024). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. (2024). Malathion. [Link]

-

Eawag. (2011). Malathion Degradation Pathway. [Link]

-

Gao, X., Wu, S., Wu, Y., & He, W. (2013). Effect of two single mutations on malathion degradation by insect carboxylesterases. Acta Biochimica et Biophysica Sinica, 45(5), 386–392. [Link]

-

ResearchGate. (n.d.). Detoxification of malathion and malaoxon by carboxylesterases. [Link]

-

Radić, Z., Bralić, M., & Pehnec, G. (2011). Inhibition of AChE by malathion and some structurally similar compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 683-690. [Link]

-

ResearchGate. (n.d.). Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides. [Link]

-

Radić, Z., Bralić, M., & Pehnec, G. (2011). Inhibition of AChE by malathion and some structurally similar compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 683-690. [Link]

-

Chambers, J. E., & Carr, R. L. (1993). Species-related Differences in the Inhibition of Brain Acetylcholinesterase by Paraoxon and Malaoxon. Toxicology and Applied Pharmacology, 123(1), 173-179. [Link]

-

International Agency for Research on Cancer. (2017). Some Organophosphate Insecticides and Herbicides. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (No. 112). [Link]

-

ResearchGate. (n.d.). The percentage of inhibition of AChE by malaoxon enantiomers. [Link]

-

Patsnap. (2024). What is the mechanism of Malathion?. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Malathion. [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

-

Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). [Link]

-

National Pesticide Information Center. (2011). Malathion Technical Fact Sheet. [Link]

-

Scribd. (n.d.). Malathion Metabolism and Toxicity Dynamics. [Link]

-

ResearchGate. (n.d.). Integrative genomics and metabolic profiling of Rossellomorea sp. DL-A to understand the possible malathion degradation pathway. [Link]

Sources

- 1. Buy this compound (EVT-1440246) | 1189877-72-2 [evitachem.com]

- 2. Malathion - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Malathion? [synapse.patsnap.com]

- 4. Malathion bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. scribd.com [scribd.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic analysis suggests that malathion at low environmental exposures is not toxic to humans | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Malathion Degradation Pathway [eawag-bbd.ethz.ch]

- 15. Species-related differences in the inhibition of brain acetylcholinesterase by paraoxon and malaoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 18. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. assaygenie.com [assaygenie.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Inhibition of AChE by malathion and some structurally similar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Malathion Technical Fact Sheet [npic.orst.edu]

- 24. attogene.com [attogene.com]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Malathion-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Malathion-d6, a deuterated analog of the organophosphate insecticide Malathion. As an essential internal standard in analytical chemistry, a thorough understanding of its properties is paramount for accurate and reliable quantification of Malathion in various matrices. This document delves into its structural and isotopic properties, physical characteristics, chemical behavior, and provides detailed experimental protocols for its analysis. The information presented herein is curated to support researchers, scientists, and professionals in the fields of drug development, environmental monitoring, and food safety in their analytical endeavors.

Introduction: The Significance of this compound in Analytical Science

This compound is a stable isotope-labeled version of Malathion, where six hydrogen atoms on the two methoxy groups have been replaced with deuterium atoms. This isotopic substitution renders it an ideal internal standard for quantitative analysis of Malathion residues by mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The rationale behind using a deuterated internal standard lies in its chemical and physical similarity to the unlabeled analyte. This compound co-elutes with Malathion during chromatographic separation and exhibits similar ionization and fragmentation patterns in the mass spectrometer. However, its increased mass allows it to be distinguished from the native analyte, enabling precise and accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[2]

Chemical Identity

-

Systematic Name: Diethyl 2-[(dimethoxy-d6-phosphinothioyl)sulfanyl]butanedioate[3]

-

Synonyms: [(Dimethoxy-d6-phosphinothioyl)thio]butanedioic Acid Diethyl Ester, Carbofos-d6, Malathon-d6, Mercaptothion-d6, Phosphothion-d6, Cythion-d6[4]

-

CAS Number: 1189877-72-2[4]

-

Molecular Formula: C₁₀H₁₃D₆O₆PS₂[4]

-

Molecular Weight: Approximately 336.39 g/mol [4]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are nearly identical to those of unlabeled Malathion, with minor differences arising from the increased mass due to deuterium substitution.

Physical Characteristics

| Property | Value | Reference |

| Physical State | Liquid | [5] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Melting Point | 2.9 °C (for unlabeled Malathion) | [5] |

| Boiling Point | 156-157 °C at 0.7 mmHg (for unlabeled Malathion) | [5] |

| Vapor Pressure | 1.78 x 10⁻⁴ mmHg at 25 °C (for unlabeled Malathion) | [6] |

| Density | ~1.23 g/cm³ at 25 °C (for unlabeled Malathion) | [5] |

| Solubility | Slightly soluble in chloroform and methanol; very slightly soluble in water. | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 2.75 (for unlabeled Malathion) | [6] |

Isotopic Purity

For its effective use as an internal standard, high isotopic purity is crucial. Commercially available this compound typically has a deuterated form purity of ≥98-99%.[3] This ensures minimal isotopic overlap with the unlabeled analyte, leading to more accurate quantification.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and quantification of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak that is 6 mass units higher than that of unlabeled Malathion. The fragmentation pattern is similar to the unlabeled compound, with the key fragments also showing a +6 Da mass shift.

-

Expected Molecular Ion [M]⁺•: m/z 336

-

Key Fragments: The fragmentation of organophosphate pesticides like Malathion is well-characterized. For this compound, the major fragments will correspond to the loss of side chains and rearrangements, with the deuterium labels remaining on the methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are distinct from those of unlabeled Malathion, primarily due to the substitution of protons with deuterium in the methoxy groups.

-

¹H NMR: The proton NMR spectrum of this compound will lack the characteristic singlet or doublet (due to P-H coupling) around 3.8 ppm that corresponds to the methoxy protons in unlabeled Malathion. The signals for the ethyl and succinate protons will remain.

-

¹³C NMR: The carbon signals for the deuterated methoxy groups will appear as multiplets due to C-D coupling, and their chemical shift may be slightly different from the corresponding signals in the unlabeled compound.

-

³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a signal similar to that of unlabeled Malathion, as the deuterium substitution is not directly on the phosphorus atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of unlabeled Malathion. The most significant difference will be the absence or significant reduction of C-H stretching and bending vibrations associated with the methoxy groups and the appearance of C-D stretching and bending vibrations at lower frequencies (typically around 2100-2250 cm⁻¹ for C-D stretch). Characteristic peaks for unlabeled Malathion include those for C=O stretching (ester), P=S stretching, and P-O-C stretching.[7]

Chemical Stability and Degradation

The chemical stability of this compound is comparable to that of unlabeled Malathion. The deuterium-carbon bonds are generally stable under typical analytical conditions. However, it is essential to be aware of the potential for degradation, which can affect the accuracy of analytical measurements.

Hydrolysis

Malathion is susceptible to hydrolysis, especially under alkaline conditions. The rate of hydrolysis is pH and temperature-dependent. The primary degradation products are malathion monoacids and diacids. It is more stable in acidic to neutral aqueous solutions.

Thermal Degradation

Heating Malathion can lead to isomerization and decomposition. This is a critical consideration in GC analysis where high temperatures are employed in the injector port.

Stability of Deuterium Labels

The deuterium labels on the methoxy groups of this compound are located at non-exchangeable positions and are stable under typical extraction, cleanup, and chromatographic conditions.[2] There is no significant risk of H/D exchange with protic solvents or matrix components that would compromise its function as an internal standard.

Experimental Protocol: Quantification of Malathion in a Food Matrix using this compound Internal Standard by LC-MS/MS

This section provides a detailed, step-by-step methodology for the analysis of Malathion residues in a representative food matrix (e.g., fruit or vegetable) using this compound as an internal standard.

Caption: QuEChERS workflow for pesticide residue analysis.

Materials and Reagents

-

Malathion analytical standard

-

This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

0.22 µm syringe filters

Sample Preparation and Extraction (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., 100 g of apple) to a uniform consistency.

-

Weighing: Accurately weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution) to the sample.

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

-

Shaking: Cap the tube and shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS extraction salt packet to the tube.

-

Centrifugation: Immediately shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: Carefully transfer the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube.

-

Vortexing: Cap the d-SPE tube and vortex for 30 seconds.

-

Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

Final Extract Preparation and LC-MS/MS Analysis

-

Filtration: Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system.

-

LC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient elution

-

Flow rate: 0.3 mL/min

-

Column temperature: 40 °C

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) mode

-

MRM transitions:

-

Malathion: e.g., m/z 331 → 127 (quantifier), m/z 331 → 99 (qualifier)

-

This compound: e.g., m/z 337 → 133 (quantifier), m/z 337 → 105 (qualifier)

-

-

-

Quantification

Construct a calibration curve by plotting the ratio of the peak area of the Malathion quantifier ion to the peak area of the this compound quantifier ion against the concentration of the Malathion calibration standards. The concentration of Malathion in the sample is then determined from this calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Malathion in a variety of complex matrices. Its physical and chemical properties closely mimic those of its unlabeled counterpart, while its distinct mass allows for reliable isotopic dilution mass spectrometry. A thorough understanding of its characteristics, including its spectroscopic properties and chemical stability, is essential for the development and validation of robust analytical methods. The detailed experimental protocol provided in this guide serves as a practical starting point for researchers and analysts in their efforts to monitor and control Malathion residues in food and environmental samples, thereby contributing to public health and safety.

References

-

National Pesticide Information Center. (n.d.). Malathion Technical Fact Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectrometric determination of Malathion in pesticide formulations. Retrieved from [Link]

-

PubChem. (n.d.). Malathion. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Malathion. Retrieved from [Link]

-

PubChem. (n.d.). Malathion. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-((bis((2H3)methyloxy)phosphorothioyl)sulfanyl)succinate. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-1440246) | 1189877-72-2 [evitachem.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. Diethyl 2-((bis((2H3)methyloxy)phosphorothioyl)sulfanyl)succinate | C10H19O6PS2 | CID 45039675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Malathion [webbook.nist.gov]

- 5. Malathion | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Malathion [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Malathion-d6: Molecular Weight, Structure, and Application in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Internal Standard for Malathion Analysis

In the landscape of modern analytical chemistry, particularly in the realms of environmental monitoring, food safety, and toxicological studies, the precise quantification of pesticide residues is of paramount importance. Malathion, an organophosphate insecticide, is widely used in agriculture and public health, necessitating rigorous analytical methods for its detection.[1][2] Central to the accuracy of these methods is the use of isotopically labeled internal standards. Malathion-d6, a deuterated analog of malathion, serves as an exemplary internal standard for quantification by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3] This guide provides a comprehensive technical overview of this compound, focusing on its molecular characteristics and its critical role in achieving analytical precision.

Core Molecular Attributes of this compound

A thorough understanding of the molecular weight and structure of this compound is fundamental to its correct application. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 1,4-diethyl 2-[[di(methoxy-d3)phosphinothioyl]thio]butanedioate | [1] |

| Synonyms | [(Dimethoxy-d6-phosphinothioyl)thio]butanedioic Acid Diethyl Ester, Carbofos-d6, Malathon-d6 | [4][5][6] |

| CAS Number | 1189877-72-2 | [1][5][7][8] |

| Molecular Formula | C₁₀H₁₃D₆O₆PS₂ | [1][4][8] |

| Molecular Weight | 336.4 g/mol | [1][7] |

| Isotopic Purity | ≥98% | [3] |

The structural distinction of this compound lies in the substitution of six hydrogen atoms with deuterium atoms on the two methoxy groups attached to the phosphorus atom. This isotopic labeling results in a mass shift of +6 Da compared to the unlabeled malathion (molecular weight ~330.4 g/mol ).[2][3][9] This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based assays.

Structural Representation

The chemical structure of this compound is depicted below, highlighting the positions of the six deuterium atoms.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Buy this compound (EVT-1440246) | 1189877-72-2 [evitachem.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. MALATHION D6 [chemicalbook.com]

- 7. This compound (dimethyl-d6) | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Malathion [webbook.nist.gov]

An In-depth Technical Guide on the Solubility and Stability of Malathion-d6 in Different Solvents

This guide provides a comprehensive technical overview of the solubility and stability of Malathion-d6, a deuterated isotopologue of the organophosphate insecticide Malathion. Designed for researchers, analytical scientists, and professionals in drug development and environmental analysis, this document synthesizes critical information on the physicochemical properties of this compound, its behavior in various solvent systems, and robust protocols for empirical determination of its solubility and stability.

Introduction to this compound

This compound is a vital analytical tool, primarily utilized as an internal standard for the quantification of malathion in complex matrices by mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of six deuterium atoms on the two methoxy groups provides a distinct mass shift from the native malathion, enabling accurate and precise quantification through isotope dilution techniques. Understanding its solubility and stability is paramount for preparing accurate stock solutions, ensuring the integrity of analytical standards, and obtaining reliable experimental results.

Physicochemical Properties of this compound

The physicochemical properties of this compound are largely governed by its non-deuterated counterpart, malathion. The primary difference is its molecular weight, which is increased by the mass of the six deuterium atoms.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₃D₆O₆PS₂ | [1] |

| Molecular Weight | 336.4 g/mol | [1] |

| Appearance | Clear, amber liquid | [2] |

| Odor | Garlic-like | [3] |

| Boiling Point | 156-157 °C at 0.7 mmHg | [4] |

| Melting Point | 2.9 °C | [4] |

| Density | ~1.23 g/cm³ at 25 °C | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.36 | [4] |

Solubility of this compound

The solubility of a compound in a specific solvent is a critical parameter for the preparation of stock solutions and calibration standards. While specific quantitative solubility data for this compound is not extensively published, its solubility profile is expected to be nearly identical to that of malathion due to the chemical similarity between deuterium and protium.

Aqueous Solubility

Malathion is sparingly soluble in water. The reported aqueous solubility of malathion is approximately 145 mg/L at 25°C. Therefore, this compound is also expected to have very low solubility in water.

Organic Solvent Solubility

Malathion is described as being miscible with a wide range of organic solvents[4][5]. This high solubility in organic solvents makes them the preferred choice for preparing stock and working solutions of this compound.

Table of Malathion Solubility in Various Organic Solvents:

| Solvent Class | Specific Solvent | Solubility Description | Source(s) |

| Alcohols | Ethanol | Miscible/Soluble | [2][3][5] |

| Methanol | Slightly Soluble | ||

| Ketones | Acetone | Miscible | [2] |

| Esters | Ethyl Acetate | Miscible | [4] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | [3][5] |

| Ethers | Ethyl Ether | Soluble | [5] |

| Chlorinated Solvents | Dichloromethane | Readily Soluble | [6] |

| Chloroform | Slightly Soluble | ||

| Alkanes | Hexane, Paraffinic Hydrocarbons | Limited Solubility/Poor Solubility | [4] |

| Cycloalkanes | Cyclohexane | Miscible | [2] |

| Amides | Dimethylformamide (DMF) | Miscible | [7] |

| Nitriles | Acetonitrile | Soluble | [8] |

Expert Insights on Solvent Selection: The choice of solvent is critical and should be based on the intended application. For chromatographic analysis, the solvent should be compatible with the analytical system (e.g., mobile phase in LC, injection port conditions in GC). Acetonitrile is a common and effective solvent for preparing stock solutions for both LC-MS and GC-MS applications[8]. For long-term storage, the stability of this compound in the chosen solvent must be considered.

Stability of this compound

The stability of this compound in solution is influenced by several factors, including the chemical nature of the solvent, storage temperature, pH (in aqueous solutions), and exposure to light. Degradation of the internal standard can lead to significant errors in quantification.

Hydrolytic Stability

The stability of malathion, and by extension this compound, is highly dependent on pH in aqueous solutions. It is susceptible to alkaline hydrolysis[2]. The rate of hydrolysis increases significantly with increasing pH. Conversely, it is relatively stable in acidic to neutral aqueous solutions.

Thermal Stability

Malathion can undergo thermal degradation. At elevated temperatures (above 100-150°C), it can isomerize to isomalathion, a more toxic compound[2][9]. This is a critical consideration for analytical methods that involve high-temperature injection ports, such as gas chromatography. The use of appropriate GC inlet temperatures is necessary to prevent on-column degradation. Studies on thermally generated aerosols of malathion have shown significant decomposition at temperatures above 343°C[10].

Stability in Organic Solvents

While generally stable in many organic solvents, some degradation can occur, particularly during long-term storage. A study on the stability of various pesticides in organic solvents revealed that some organophosphates can degrade in protic solvents like methanol and ethanol[11]. Therefore, for long-term storage of this compound stock solutions, aprotic solvents such as acetonitrile, acetone, or ethyl acetate are generally preferred. It is recommended to store stock solutions at low temperatures (e.g., -20°C) and protected from light to minimize degradation[3].

Potential Degradation Pathways

The primary degradation pathways for malathion, which are applicable to this compound, are hydrolysis of the ester linkages and thermal isomerization.

Caption: Major degradation pathways for this compound.

Experimental Protocols

To ensure the accuracy and reliability of analytical data, it is crucial to empirically determine the solubility and stability of this compound in the specific solvents used in the laboratory.

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in a given organic solvent using the saturation shake-flask method followed by HPLC-UV or GC-MS analysis.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of neat this compound to a known volume of the test solvent in a sealed, screw-cap vial. The presence of undissolved material is essential to ensure saturation.

-

Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, against a set of calibration standards of known concentrations.

-

Calculation: Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol for Stability Assessment

This protocol describes a method for evaluating the stability of this compound in a specific solvent under defined storage conditions.

Caption: Experimental workflow for stability assessment.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).

-

Aliquoting: Distribute the stock solution into several small, sealed vials to avoid repeated freeze-thaw cycles of the bulk solution.

-

Initial Analysis (T=0): Immediately analyze one of the freshly prepared aliquots to establish the initial concentration.

-

Storage: Store the remaining vials under the desired conditions to be tested (e.g., -20°C, 4°C, ambient temperature, protected from light, exposed to light).

-

Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

-

Sample Analysis: Allow the sample to equilibrate to room temperature and analyze it using the same validated analytical method as for the T=0 sample.

-

Data Evaluation:

-

Compare the measured concentration at each time point to the initial concentration. A significant decrease in concentration indicates instability.

-

Examine the chromatograms for the appearance of new peaks that may correspond to degradation products (e.g., isothis compound).

-

Plot the concentration of this compound as a function of time to determine the degradation kinetics and estimate the shelf-life of the solution under the tested conditions.

-

Conclusion

This compound is an indispensable tool in modern analytical chemistry. A thorough understanding of its solubility and stability is fundamental to its effective use. While it exhibits excellent solubility in a wide array of common organic solvents, its stability can be compromised by factors such as solvent choice, temperature, and pH. This guide provides a foundational understanding and practical protocols to empower researchers to prepare, store, and utilize this compound solutions with confidence, thereby ensuring the generation of high-quality, reliable, and reproducible scientific data.

References

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Malathion. Retrieved from [Link]

-

PubChem. (n.d.). Malathion. Retrieved from [Link]

-

AERU. (n.d.). Malathion (Ref: OMS 1). University of Hertfordshire. Retrieved from [Link]

-

Velkoska-Markovska, L., & Petanovska-Ilievska, B. (2021). Determination of malathion and its residues by normal-phase high-performance liquid chromatography method. Acta Chromatographica, 34(3). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Malathion | Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Biodiversity Heritage Library. (n.d.). DEGRADATION OF MALATHION IN THERMALLY GENERATED AEROSOLS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Malathion - Pesticide Fact Sheet. Retrieved from [Link]

-

PubMed. (n.d.). [Studies on the stability of 89 pesticides in organic solvent]. Retrieved from [Link]

-

EURL-SRM. (2014). Stability of Pesticide Stock Solutions. Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. 121-75-5 | CAS DataBase [m.chemicalbook.com]

- 3. Malathion | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 4. Table 4-2, Physical and Chemical Properties of Malathion - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Malathion | C10H19O6PS2 | CID 4004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. hpc-standards.com [hpc-standards.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. biodiversitylibrary.org [biodiversitylibrary.org]

- 11. [Studies on the stability of 89 pesticides in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Researcher's Guide to Malathion-d6: From Sourcing to Quantitative Analysis

An In-depth Technical Guide for Scientists and Drug Development Professionals

The Imperative for a Stable Isotope-Labeled Internal Standard

In the realm of quantitative mass spectrometry, particularly when analyzing complex matrices such as food, environmental samples, or biological fluids, accuracy and reproducibility are paramount. The inherent variability in sample preparation and instrument response can lead to significant errors in quantification.[1] To counteract these challenges, the use of an internal standard (IS) is a well-established practice.

An ideal internal standard co-elutes with the analyte and experiences the same variations during sample extraction, cleanup, and analysis, thereby providing a reliable reference for quantification. While structurally similar analogs can be used, the gold standard is a stable isotope-labeled (SIL) version of the analyte.[1] Malathion-d6, a deuterated analog of the organophosphate insecticide malathion, serves this purpose exceptionally well. By replacing six hydrogen atoms with deuterium, its mass is increased, allowing it to be distinguished from the native malathion by a mass spectrometer, while its chemical and physical properties remain virtually identical. This ensures that it behaves in the same manner as the analyte throughout the analytical process, from extraction to ionization, leading to more accurate and precise results.[2][3]

Commercial Availability and Supplier Selection

The accessibility of high-purity this compound is crucial for any laboratory conducting malathion analysis. Several reputable chemical suppliers offer this deuterated standard in various formulations. When selecting a supplier, it is essential to consider not only the cost but also the product's specifications, the quality of documentation provided (e.g., Certificate of Analysis), and the available formulations.

Below is a comparative table of prominent suppliers of this compound:

| Supplier | Product Name | CAS Number | Isotopic Purity/Enrichment | Chemical Purity | Formulation(s) |

| Cayman Chemical | This compound | 1189877-72-2 | ≥99% deuterated forms (d1-d6)[2] | Not specified | Solution in methanol[2] |

| LGC Standards | This compound (dimethyl-d6) | 1189877-72-2 | 99 atom % D[4] | min 95%[4] | Neat[4] or 100 µg/mL in Cyclohexane[5] |

| CDN Isotopes | Malathion-d7 (dimethyl-d6; 3-d1) | 352438-94-9 | 99 atom % D[6] | >95%[6] | Not specified |

| Santa Cruz Biotechnology | This compound | 1189877-72-2 | Not specified | Not specified | Not specified |

| EvitaChem | This compound | 1189877-72-2 | ≥98%[3] | Not specified | Not specified |

| Pharmaffiliates | This compound | 1189877-72-2 | Not specified | Not specified | Not specified |

| CRM LABSTANDARD | This compound solution | Not specified | Not specified | Not specified | 100.00 mg/l or 1000.00 mg/l in Acetonitrile[7] |

Note: Researchers should always refer to the lot-specific Certificate of Analysis for precise data on purity and concentration.[8]

Application in Analytical Workflows: A Step-by-Step Protocol

This compound is predominantly used as an internal standard in chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of malathion residues. The following protocol outlines a typical workflow for the analysis of malathion in a food matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS analysis.

Experimental Protocol: Quantification of Malathion in a Food Matrix

1. Materials and Reagents:

-

This compound internal standard solution (e.g., 10 µg/mL in a suitable solvent)

-

Malathion analytical standard

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for samples with high pigment content)

-

C18 sorbent (optional, for samples with high fat content)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes containing dSPE (dispersive solid-phase extraction) sorbents

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)

2. Preparation of Standard Solutions:

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in acetonitrile.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of malathion and a constant concentration of this compound.

3. Sample Preparation (QuEChERS Method):

-

Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Add a known amount (e.g., 100 µL) of the 1 µg/mL this compound internal standard spiking solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

The upper layer is the acetonitrile extract containing the analytes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the acetonitrile extract to a 15 mL dSPE tube containing the appropriate sorbents (e.g., MgSO₄, PSA).

-

Vortex for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

The supernatant is the cleaned-up sample extract.

5. GC-MS Analysis:

-

Transfer the final extract into a GC vial.

-

Inject 1-2 µL of the extract into the GC-MS system.

-

GC Conditions (Typical):

-

Injector: Splitless mode, 250 °C

-

Oven Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

Monitor ions for Malathion: (e.g., m/z 127, 173, 285)

-

Monitor ions for this compound: (e.g., m/z 133, 179, 291)

-

-

6. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of malathion to the peak area of this compound against the concentration of malathion.

-

Determine the concentration of malathion in the samples by using the calibration curve.

Workflow Diagram

Caption: Workflow for Malathion quantification using QuEChERS and GC-MS.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and reliable quantification of malathion. Its commercial availability from a range of suppliers provides laboratories with options to suit their specific needs in terms of formulation and purity. The use of a stable isotope-labeled internal standard, such as this compound, within a robust analytical workflow like the QuEChERS method coupled with GC-MS, ensures the generation of high-quality, defensible data. This guide provides the foundational knowledge and a practical protocol to empower researchers in their analytical endeavors.

References

-

CRM LABSTANDARD. (n.d.). This compound solution. Retrieved from [Link]

- Krylov, V. I., Yashkir, V. A., Braun, A. V., Krylov, I. I., Fateenkova, O. V., & Savvateev, A. M. (2023). Development of Methods for the Synthesis of this compound, Chlorophos-D6, and Dichlorophos-D6 for Use as Internal Standards in the Analysis of Medicinal Plant Raw Materials and Herbal Medicinal Products.

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Pesticides in Baby Foods Using a GCMS-TQ8030 GC/MS/MS, Part II No. GCMS-1402. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Malathion-impurities. Retrieved from [Link]

-

Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]

Sources

- 1. hpst.cz [hpst.cz]

- 2. caymanchem.com [caymanchem.com]

- 3. Buy this compound (EVT-1440246) | 1189877-72-2 [evitachem.com]

- 4. This compound (dimethyl-d6) | LGC Standards [lgcstandards.com]

- 5. Malathion D6 (dimethyl D6) 100 µg/mL in Cyclohexane [lgcstandards.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. This compound solution – CRM LABSTANDARD [crmlabstandard.com]

- 8. scbt.com [scbt.com]

The Indispensable Role of Malathion-d6 in Environmental Science Research: A Technical Guide

Abstract

In the intricate field of environmental science, achieving analytical certainty is paramount. The quantification of pesticide residues, such as the widely used organophosphate insecticide Malathion, presents significant challenges due to complex environmental matrices and the low concentration levels of interest. This technical guide illuminates the critical role of Malathion-d6, a deuterated stable isotope-labeled analogue, as an indispensable tool for overcoming these analytical hurdles. We will explore the core principles behind its application, focusing on Isotope Dilution Mass Spectrometry (IDMS) as the gold standard for quantification, its use in elucidating environmental fate and metabolism, and its power to negate analytical variability. This guide provides not only the theoretical underpinnings but also actionable, field-proven protocols and insights to empower researchers in generating high-fidelity, defensible data.

Introduction: The Challenge of Environmental Malathion Analysis

Malathion is a non-systemic, broad-spectrum organophosphate insecticide used extensively in agriculture, public health mosquito control programs, and home gardens since 1956.[1][2] Its primary mode of action is the inhibition of the acetylcholinesterase enzyme.[3] While effective, its presence in the environment—through direct application, spray drift, or runoff—necessitates rigorous monitoring to ensure ecological and human safety.[4][5] Malathion degrades in the environment via hydrolysis, photolysis, and microbial action, with half-lives ranging from days to weeks depending on conditions.[6][7] One of its primary degradation products, malaoxon, is a more potent cholinesterase inhibitor, making the analysis of both parent compound and key metabolites crucial.[4][8]

Analyzing Malathion in environmental samples like water, soil, sediment, and biota is complicated by two major factors:

-

Complex Matrices: These samples contain a multitude of co-extracted organic and inorganic compounds that can interfere with analysis, primarily through a phenomenon known as the "matrix effect" in mass spectrometry.[9][10] This effect can arbitrarily suppress or enhance the instrument's signal for the target analyte, leading to significant quantification errors.[9][10]

-

Analyte Loss During Sample Preparation: The multi-step process of extracting and concentrating the analyte from the sample matrix is prone to analyte loss at each stage.[11] Without a proper correction mechanism, these losses result in an underestimation of the true concentration.

To overcome these challenges, the principle of isotope dilution, using a stable isotope-labeled internal standard, is the most robust and widely accepted solution.[12][13][14] this compound, in which six specific hydrogen atoms are replaced with deuterium, is the ideal internal standard for this purpose.

The Core Application: Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantification.[][16][17] The technique relies on the addition of a known quantity of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample at the very beginning of the analytical workflow.[17]

The Causality Behind the Choice: Why this compound?

This compound is the ideal internal standard for Malathion analysis for several key reasons:

-

Chemical and Physical Equivalence: Being structurally identical to native Malathion, this compound exhibits the same chemical and physical properties. This means it behaves identically during extraction, cleanup, and chromatographic separation. Any loss of the native Malathion during sample preparation will be matched by a proportional loss of this compound.[14][18]

-